4-Hydroxybenzotriazole
Description
Historical Context and Evolution of 4-Hydroxybenzotriazole as a Chemical Reagent
The development of peptide synthesis has been a major driver in the evolution of synthetic organic chemistry. fishersci.com Initially, methods like the Schotten-Baumann reaction using acyl chlorides were common for forming amide bonds. fishersci.com However, these methods had drawbacks, including the instability of acyl chlorides and the production of hydrochloric acid as a byproduct. fishersci.com
The search for milder and more efficient methods led to the introduction of coupling reagents. In the early 1970s, 1-Hydroxybenzotriazole (B26582) (HOBt) was proposed as an additive to be used with dicyclohexylcarbodiimide (B1669883) (DCC) to reduce racemization during peptide synthesis. luxembourg-bio.com HOBt and its derivatives, including this compound, emerged as crucial additives in peptide coupling reactions. luxembourg-bio.comcreative-peptides.com These reagents work by forming active esters with carboxylic acids, which then readily react with amines to form amides. wikipedia.orgroyalsocietypublishing.org This two-step activation process, often referred to as the DCC/Hydroxybenzotriazole (B1436442) activation, proved to be highly effective in minimizing unwanted side reactions and improving yields. avantorsciences.com
The success of HOBt spurred the development of various derivatives with enhanced properties. Researchers began to synthesize and study derivatives with different substituents on the benzotriazole (B28993) ring to fine-tune their reactivity and solubility. acs.orgacs.org This led to the exploration of compounds like 6-chloro-1-hydroxybenzotriazole (B1581694) (6-Cl-HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and 4-aza-1-hydroxybenzotriazole (4-HOAt), among others. acs.orgjcsp.org.pk The introduction of these derivatives provided chemists with a broader toolkit of reagents to address specific challenges in synthesis.
Significance of this compound in Modern Organic Synthesis and Catalysis
This compound and its related compounds have become indispensable in modern organic synthesis, primarily for their role in amide bond formation, a fundamental reaction in the synthesis of peptides and other complex organic molecules. fishersci.comindustrytoday.co.uk
Key contributions of this compound and its analogs include:
Suppression of Racemization: One of the most significant advantages of using HOBt and its derivatives is their ability to suppress racemization, the unwanted inversion of stereochemistry at a chiral center during a reaction. creative-peptides.comindustrytoday.co.uk This is particularly critical in peptide synthesis, where maintaining the specific stereochemistry of amino acids is essential for the biological activity of the final peptide. industrytoday.co.uk
Improved Reaction Efficiency: These reagents enhance the efficiency of coupling reactions, leading to higher yields of the desired product. creative-peptides.comindustrytoday.co.uk They achieve this by forming stable and highly reactive activated ester intermediates. fishersci.comcreative-peptides.com
Versatility: The applications of hydroxybenzotriazoles extend beyond peptide synthesis to include the synthesis of amides from non-amino acid carboxylic acids, esterification, and even in polymer synthesis. wikipedia.orgindustrytoday.co.uk They are often used in conjunction with carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). creative-peptides.comindustrytoday.co.uk
Catalytic Applications: Research has also explored the use of hydroxybenzotriazoles in catalytic systems. For instance, they have been used as co-catalysts in relay catalysis for amide bond formation and have shown catalytic activity in the hydrolysis of esters. acs.orgnih.gov In the field of biocatalysis, HOBt is used as a redox mediator for laccase enzymes, expanding their substrate scope to non-phenolic compounds. oup.com
The following table summarizes the key properties and applications of this compound and some of its important derivatives.
| Compound | Key Features | Primary Applications |
| This compound (4-HO-Bt) | Additive in coupling reactions | Peptide synthesis, organic synthesis |
| 1-Hydroxybenzotriazole (HOBt) | Suppresses racemization, improves coupling efficiency | Peptide synthesis, amide and ester synthesis |
| 1-Hydroxy-7-azabenzotriazole (HOAt) | More reactive than HOBt due to the electron-withdrawing effect of the nitrogen atom at position 7. acs.org | Peptide synthesis, particularly for challenging couplings |
| 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) | An electron-withdrawing group enhances its effectiveness. acs.org | Peptide synthesis, used in industrial synthesis |
Scope and Objectives of Research on this compound
Current and future research on this compound and its derivatives is driven by several key objectives aimed at improving synthetic methodologies and expanding their applications.
The primary areas of research include:
Development of Novel Derivatives: A significant focus of ongoing research is the synthesis of new hydroxybenzotriazole derivatives with improved properties. This includes modifications to the benzotriazole core to enhance reactivity, solubility, and stability. acs.orgacs.org For example, the introduction of electron-withdrawing groups can increase the acidity of the N-OH proton, leading to a better leaving group and enhanced reactivity. acs.orgjcsp.org.pk
Greener and Safer Reagents: Due to the explosive nature of anhydrous HOBt, there is a strong impetus to develop safer alternatives. wikipedia.orgrsc.org Research is exploring the use of oxime-based reagents, such as OxymaPure, as non-explosive replacements for HOBt in coupling reactions. acs.orgrsc.org
Elucidation of Reaction Mechanisms: Detailed kinetic and computational studies are being conducted to better understand the mechanisms by which these reagents facilitate coupling reactions. luxembourg-bio.comacs.orgnih.gov This knowledge is crucial for optimizing reaction conditions and designing more efficient catalytic systems. luxembourg-bio.com
Expansion of Catalytic Applications: Researchers are actively investigating new catalytic roles for hydroxybenzotriazoles. This includes their use in a wider range of organic transformations and in biocatalytic processes. nih.govoup.com For instance, their potential in promoting CO2 capture and separation is an emerging area of interest. nih.gov
Analytical and Biomonitoring Studies: The environmental presence and potential biological effects of benzotriazoles are also under investigation. nih.gov This includes developing sensitive analytical methods for their detection and assessing their potential toxicity. nih.gov
The following table highlights some recent research findings related to this compound and its analogs.
| Research Area | Key Finding | Reference |
| Alternative Reagents | Oxime-based reagents like benzoyl-Oxyma are being developed as crystalline, non-explosive alternatives to HOBt-derived reagents for selective benzoylation. rsc.org | rsc.org |
| Catalysis | This compound derivatives have demonstrated significant rate enhancements in the hydrolysis of esters when used in micellar systems. acs.org | acs.org |
| Reaction Kinetics | Kinetic studies have shown that in carbodiimide-mediated couplings, the reaction rate is often independent of the HOBt concentration, indicating that the formation of the O-acylisourea is the rate-determining step, while HOBt controls the product distribution. luxembourg-bio.comacs.org | luxembourg-bio.comacs.org |
| Environmental Science | A microporous organic hydroxyl-functionalized polybenzotriazole has shown promising results for CO2 capture and separation. nih.gov | nih.gov |
| Biomonitoring | Studies are assessing the genotoxic effects of benzotriazoles, including this compound, on human cells to understand potential health risks. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-benzotriazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-3-1-2-4-6(5)8-9-7-4/h1-3,10H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTMSDXUXJISAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374722, DTXSID401020651 | |
| Record name | 4-Hydroxy-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26725-51-9, 2387180-06-3 | |
| Record name | 4-Hydroxybenzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26725-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-4H-benzotriazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Hydroxybenzotriazole and Its Derivatives
Established Synthetic Routes for 4-Hydroxybenzotriazole
Traditional methods for synthesizing this compound often rely on foundational reactions in organic chemistry, including diazotization and reactions involving substituted nitroaromatics.
Diazotization represents a cornerstone in the synthesis of benzotriazoles. One documented multi-step pathway to this compound involves an initial diazotization reaction, followed by a subsequent reaction utilizing aluminum chloride (AlCl₃) in benzene (B151609). chemicalbook.com This process transforms an appropriate amino-substituted precursor into the target triazole structure.
Beyond diazotization, several other conventional methods are employed. A common route starts with ortho-nitrochlorobenzene and hydrazine (B178648) hydrate. guidechem.comgoogle.com In this method, the reactants are heated, typically in a high-boiling point solvent like 1-heptanol. guidechem.com The resulting intermediate is then treated with a base, and subsequent acidification yields 1-Hydroxybenzotriazole (B26582). guidechem.com
Another significant industrial method involves the reaction of polysubstituted nitrobenzenes, such as a mixture of 2,5-dichloronitrobenzene and 2,3-dichloronitrobenzene, with hydrazine hydrate. google.com This forms a chlorine-substituted 1-hydroxy-benzotriazole intermediate. This intermediate can then be catalytically dehalogenated under hydrogenating conditions in a "one-pot" reaction to produce the final 1-hydroxy-benzotriazole product after acidification. google.com
| Starting Material | Key Reagents | General Conditions | Reference |
| 1H-benzotriazol-4-amine | 1. Diazotization reagents | Multi-step process including diazotization and subsequent reaction with AlCl₃/benzene. | chemicalbook.com |
| ortho-nitrochlorobenzene | Hydrazine hydrate, NaOH, HCl | Reaction is heated at 110-120°C, followed by neutralization and acidification. | guidechem.com |
| Dichloronitrobenzenes | Hydrazine hydrate, NaOH, H₂ on a noble metal catalyst | Reaction with hydrazine followed by catalytic dehalogenation. | google.com |
Synthesis of Functionalized this compound Derivatives
The core structure of this compound can be modified to create a variety of functionalized derivatives, expanding its utility in synthesis.
N-Hydroxysuccinimide (NHS) esters of carboxylic acids, including anthranilic acids, are valuable activated intermediates in synthesis. A modern approach for their preparation involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). organic-chemistry.org This method provides a route to NHS esters by treating the carboxylic acid with PPh₃, I₂, triethylamine, and N-hydroxysuccinimide. organic-chemistry.org This process avoids the use of traditional carbodiimide (B86325) coupling agents and can be applied to a broad scope of substrates, including aromatic acids like anthranilic acid. organic-chemistry.org These activated esters are key in C-acylation reactions for building more complex molecules. nih.govscispace.comresearchgate.net
The functionalization of the hydroxybenzotriazole (B1436442) core can be achieved through various reactions. A primary method involves the alkylation of the hydroxyl group to form ethers. beilstein-journals.org These 1-alkoxy-1H-benzotriazoles are typically synthesized by reacting hydroxybenzotriazole with alkyl halides or through a Mitsunobu reaction. beilstein-journals.org Additionally, substituted versions, such as 1-hydroxy-4-methyl-benzotriazole, can be prepared, demonstrating that modifications to the benzene ring are also feasible. google.com
| Derivative Type | Synthetic Approach | Key Reagents | Reference |
| 1-Alkoxy-1H-benzotriazoles | Alkylation | Alkyl halides, Quaternary alkyl ammonium (B1175870) salts | beilstein-journals.org |
| 1-Alkoxy-1H-benzotriazoles | Mitsunobu Reaction | Alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | beilstein-journals.org |
| Methyl-substituted 1-hydroxy-benzotriazoles | Not specified | Not specified | google.com |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of heterocyclic compound synthesis, several strategies are being adopted. Microwave-assisted synthesis has emerged as a powerful tool, often leading to significantly reduced reaction times, higher yields, and the ability to use water as a solvent instead of volatile organic compounds. chemmethod.com For instance, the synthesis of hydrazide derivatives, a related reaction type, has been successfully performed in minutes using microwave irradiation compared to hours with conventional heating. chemmethod.com
Another green technique is the use of solvent-free grinding methods. researchgate.net This approach minimizes waste by eliminating the need for organic solvents, which are often hazardous and difficult to dispose of. researchgate.net While specific, widely adopted green methodologies for the industrial production of this compound are not extensively detailed in the provided literature, these principles, proven effective for synthesizing related aromatic and heterocyclic compounds, represent a clear and promising direction for future development in its synthesis. chemmethod.comresearchgate.net
Development of Safer and Non-Explosive Preparations
The anhydrous form of 1-Hydroxybenzotriazole (HOBt) is known to be explosive, a property that poses significant risks during its synthesis, storage, and transportation. wikipedia.orgorgsyn.org This has led to its reclassification as a Class 1.3C explosive, restricting its transport. wikipedia.org Consequently, a major focus of synthetic methodology development has been the creation of safer, non-explosive formulations and the design of inherently less hazardous derivatives.
One direct approach to mitigate the explosive hazard is to avoid the isolation of anhydrous HOBt. Preparations have been developed where HOBt is sold and used as a monohydrate, which contains about 11.7% water by weight and is significantly less hazardous. wikipedia.org An even safer method involves the creation of non-explosive aqueous preparations. google.comgoogle.com In this process, HOBt is neutralized with an aqueous solution of an alkali metal or alkaline earth metal hydroxide, bicarbonate, or carbonate. google.com This results in a solution, suspension, or paste with a pH between 3 and 11, containing 5% to 90% of the neutralized HOBt salt. google.comgoogle.com A key advantage of this method is that water-moist HOBt, obtained directly from its initial synthesis, can be used without the dangerous intermediate step of drying. google.com
Beyond safer formulations of HOBt itself, significant research has been directed toward developing alternative compounds that replicate its function without its hazardous properties. These efforts have produced a new generation of coupling additives.
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): This compound has emerged as a leading non-explosive replacement for HOBt.
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This reagent incorporates the OxymaPure moiety into a uronium salt structure. acs.org COMU is not only considered safer but also demonstrates greater coupling efficiency and solubility in a wider range of solvents compared to HOBt-based reagents like HBTU and HATU. acs.orgresearchgate.net Its byproducts are also more easily removed by washing with water. researchgate.net The development of COMU represents a significant step forward, combining enhanced safety with improved performance in peptide synthesis. bachem.com
Other derivatives of HOBt were also developed to enhance reactivity, although safety considerations remain paramount. These include 7-aza-1-hydroxybenzotriazole (HOAt) and 6-Chloro-1-hydroxybenzotriazole (B1581694) (Cl-HOBt), which feature electron-withdrawing groups to improve the quality of the leaving group during the coupling reaction. acs.org However, the focus has increasingly shifted to alternatives like OxymaPure-based reagents, which circumvent the explosive benzotriazole (B28993) core entirely. bachem.com
| Compound/Reagent | Key Characteristic | Safety Profile | Reference |
|---|---|---|---|
| Anhydrous HOBt | Standard coupling additive | Explosive | wikipedia.org |
| HOBt Monohydrate | Hydrated form of HOBt | Desensitized, safer than anhydrous form | wikipedia.org |
| Aqueous HOBt Salts | Neutralized HOBt in water | Non-explosive preparations (solutions, pastes) | google.com |
| COMU | OxymaPure-based uronium salt | Safer, non-explosive replacement for HOBt-based reagents | acs.orgbachem.com |
| HOAt | 7-aza derivative of HOBt | More reactive than HOBt, but still based on the explosive benzotriazole core | acs.org |
Reduction of Hazardous Byproducts and Solvents
In line with the principles of green chemistry, modern synthetic methodologies aim to minimize or eliminate the use and generation of hazardous substances. The synthesis and application of hydroxybenzotriazoles and their derivatives have been scrutinized to reduce reliance on toxic solvents and to prevent the formation of harmful byproducts.
Traditional peptide synthesis, where HOBt is a key component, often relies on solvents like N,N-Dimethylformamide (DMF), which are facing increasing regulatory pressure due to their toxicity. researchgate.net Research has focused on finding greener alternatives. The development of coupling reagents like COMU, which has high solubility in a broad range of solvents, facilitates the move away from the most hazardous options. acs.orgresearchgate.net
Eco-friendly synthesis protocols are being explored for related heterocyclic compounds, which can be adapted for HOBt derivatives. These methods include:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. chemmethod.comchemmethod.com
Use of water as a solvent: Replacing volatile organic solvents with water is a primary goal of green chemistry. chemmethod.comchemmethod.com For example, the synthesis of certain 4-hydroxybenzoic acid hydrazide derivatives has been successfully performed in water under microwave irradiation, eliminating the need for organic solvents like ethanol (B145695) or methanol. chemmethod.com
The purification process is another area where hazardous solvent use can be reduced. In one procedure involving HOBt, basic alumina (B75360) was used to remove the 4-nitrophenol (B140041) byproduct and excess HOBt from the reaction mixture, thereby avoiding a conventional aqueous work-up which requires large volumes of extraction solvents. orgsyn.org Similarly, the byproducts generated from the use of COMU are readily removed with simple water washes, reducing the need for extensive chromatography with organic solvents. researchgate.net
Furthermore, the choice of reagents can impact byproduct formation. For instance, when using carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) in peptide synthesis, HOBt is added to prevent the formation of N-acylurea, an undesirable byproduct. researchgate.net The development of more efficient additives and coupling reagents directly contributes to cleaner reactions and simpler purifications.
| Technique/Approach | Objective | Example/Benefit | Reference |
|---|---|---|---|
| Microwave Irradiation | Reduce reaction time and energy consumption | Synthesis completed in minutes instead of hours, often with higher yields. | chemmethod.comchemmethod.com |
| Aqueous Synthesis | Replace hazardous organic solvents | Utilizing water as the reaction medium eliminates volatile organic compounds. | chemmethod.com |
| Alternative Purification | Reduce solvent use during work-up | Using basic alumina for purification avoids the need for solvent-intensive aqueous extractions. | orgsyn.org |
| Advanced Coupling Reagents (e.g., COMU) | Generate easily removable byproducts | Byproducts can be washed away with water, simplifying purification. | researchgate.net |
Mechanistic Investigations of 4 Hydroxybenzotriazole in Chemical Reactions
Role of 4-Hydroxybenzotriazole in Amide Bond Formation
This compound (HOBt) is a widely utilized additive in organic synthesis, particularly in the formation of amide bonds, a cornerstone of peptide chemistry. nih.gov Its primary function is to enhance reaction efficiency and minimize undesirable side reactions when used in conjunction with coupling reagents like carbodiimides. bachem.com
The condensation of a carboxylic acid and an amine to form an amide bond is often facilitated by carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). bachem.comnih.gov While effective, the use of carbodiimides alone can lead to side reactions and racemization of chiral centers. nih.gov The introduction of HOBt as an additive in the early 1970s marked a significant advancement, mitigating these issues by altering the reaction mechanism. nih.govnih.gov Additives like HOBt are now strongly recommended for all amide bond formations using carbodiimides to improve reactivity and reduce side reactions. bachem.com
This O-acylisourea is a potent acylating agent, but its high reactivity also makes it susceptible to several undesirable pathways:
Rearrangement: It can undergo an intramolecular O-to-N acyl shift to form a stable and unreactive N-acylurea, a common side product that can complicate purification and lower the yield. nih.govnih.govpeptide.com
Reaction with another carboxylic acid: It can react with a second molecule of the carboxylic acid to generate a symmetric anhydride. peptide.com
Oxazolone (B7731731) Formation: In peptide synthesis, the activated amino acid intermediate can cyclize to form an oxazolone, which is highly prone to racemization. nih.govnih.gov
The elusive nature of the O-acylisourea intermediate is due to its high reactivity and tendency to convert into more stable products, making its direct observation difficult. nih.gov
The crucial role of HOBt is to intercept the highly reactive O-acylisourea intermediate before it can proceed through undesired reaction pathways. peptide.comalchemyst.co.uk HOBt acts as an α-nucleophile, rapidly reacting with the O-acylisourea to form a benzotriazolyl active ester (HOBt ester). peptide.comalchemyst.co.uk
The catalytic cycle can be summarized as follows:
Activation: The carboxylic acid reacts with the carbodiimide (B86325) (e.g., EDCI) to form the O-acylisourea intermediate. luxembourg-bio.com
Interception: HOBt attacks the O-acylisourea, forming the HOBt active ester and releasing the urea (B33335) byproduct (e.g., EDU from EDCI). luxembourg-bio.comresearchgate.net
Aminolysis: The amine nucleophile attacks the HOBt ester, forming the desired amide bond. researchgate.net
Regeneration: HOBt is released and can participate in another cycle, confirming its role as a catalyst. luxembourg-bio.comresearchgate.net
Table 1: Comparison of Intermediates in Carbodiimide Coupling
| Intermediate | Reactivity | Stability | Propensity for Side Reactions |
|---|---|---|---|
| O-Acylisourea | Very High | Low | High (N-acylurea, Oxazolone) |
| HOBt Active Ester | High | Moderate | Low |
The rate of this initial activation step is highly pH-dependent. The reaction proceeds through the interaction of the carboxylate anion with a protonated form of the carbodiimide (specifically, doubly protonated EDCI). luxembourg-bio.commdpi.com Consequently, the reaction rate decreases sharply at higher pH values where the concentration of the protonated carbodiimide is low. luxembourg-bio.comacs.org Conversely, at very low pH, the concentration of the carboxylate anion diminishes, also slowing the reaction. mdpi.com An optimal pH for the formation of the O-acylisourea has been observed where the concentrations of both reactive species are maximized. mdpi.com
Table 2: Effect of pH on Reaction Parameters
| pH Level | Rate of O-Acylisourea Formation | Amine Nucleophilicity | Overall Amide Yield |
|---|---|---|---|
| Low | Decreases (low carboxylate concentration) | Low (protonated) | Inhibited |
| Optimal (for activation) | Maximum | Moderate | Favorable |
| High | Decreases (low protonated carbodiimide) | High (deprotonated) | Favored (if activation occurs) |
In peptide synthesis, maintaining the stereochemical integrity of the chiral α-carbon of the amino acids is paramount. nih.gov Activation of the carboxylic acid group, especially in N-acyl amino acids, increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to racemization, the loss of chiral purity. nih.govmdpi.com
The primary mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone intermediate. nih.govmdpi.comresearchgate.net The highly reactive O-acylisourea intermediate formed by carbodiimide activation can readily cyclize to form this oxazolone. nih.gov The oxazolone intermediate has a chiral center that is easily deprotonated and reprotonated, leading to a loss of the original stereochemistry (epimerization). nih.govmdpi.com
HOBt plays a critical role in suppressing this racemization pathway. creative-peptides.compeptide.compeptide.com By rapidly trapping the O-acylisourea to form the more stable HOBt active ester, HOBt effectively diverts the reaction away from the formation of the oxazolone intermediate. nih.govalchemyst.co.uk The resulting HOBt ester is less prone to cyclization, thus preserving the stereochemical configuration of the activated amino acid. acs.org This suppression of racemization is one of the most significant advantages of using HOBt as an additive in peptide synthesis, leading to higher purity of the final peptide product. creative-peptides.com
Mechanism of Racemization Suppression in Peptide Synthesis
Role of Copper(II) Chloride as a Co-additive
In peptide synthesis, particularly in carbodiimide-mediated coupling reactions, the simultaneous use of this compound (HOBt) and copper(II) chloride (CuCl₂) as additives has been shown to be highly effective in producing the desired peptide in high yield and without significant racemization. nih.gov The mechanistic synergy between these two compounds is crucial for suppressing the loss of stereochemical integrity at the α-carbon of the activated amino acid.
The primary role of HOBt in this context is to reduce the tendency of the activated carboxylic acid intermediate, typically an O-acylisourea, to cyclize into a 5(4H)-oxazolone. nih.gov The formation of this oxazolone intermediate is a major pathway for racemization, as the proton at the α-carbon becomes acidic and can be readily abstracted and reprotonated, leading to a loss of the original stereochemistry. HOBt intercepts the O-acylisourea to form an active ester, the HOBt ester, which is more stable and less prone to oxazolone formation.
However, the action of HOBt alone may not completely eliminate the formation of the oxazolone. This is where copper(II) chloride plays a critical role. CuCl₂ is believed to prevent the racemization of the small amount of 5(4H)-oxazolone that may still form. nih.gov While the precise molecular interaction is complex, it is proposed that the copper(II) ion can chelate with the oxazolone, thereby sterically hindering the abstraction of the α-proton and preserving its configuration. This combined action of HOBt minimizing oxazolone formation and CuCl₂ preventing the racemization of any formed oxazolone results in a highly effective system for producing enantiomerically pure peptides. nih.gov Studies have shown that even in coupling reactions where CuCl₂ alone allows for a low level of racemization, the simultaneous addition of HOBt can eliminate it completely. nih.gov
The effectiveness of this dual-additive system is highlighted in the following table, which summarizes the key roles of each component:
| Additive | Primary Mechanistic Role | Outcome |
| This compound (HOBt) | Intercepts the O-acylisourea intermediate to form a more stable active ester, reducing the formation of the 5(4H)-oxazolone. | Minimizes the primary pathway for racemization. |
| Copper(II) Chloride (CuCl₂) | Prevents the racemization of the small amount of 5(4H)-oxazolone that may still form, likely through chelation. | Suppresses the residual racemization, ensuring high enantiomeric purity. |
| HOBt and CuCl₂ (Combined) | A synergistic effect where HOBt reduces oxazolone formation and CuCl₂ prevents racemization of the remainder. | High yield of racemization-free peptide. nih.gov |
Role as a Nucleophilic Catalyst
This compound (HOBt) functions as a highly effective nucleophilic catalyst, particularly in the formation of amide bonds, a cornerstone of peptide synthesis. creative-peptides.comwikipedia.org When used in conjunction with a coupling reagent like a carbodiimide (e.g., DCC or EDCI), HOBt facilitates the reaction by forming a more reactive, yet stable, intermediate. creative-peptides.combachem.com
The catalytic cycle can be described as follows:
Activation of the Carboxylic Acid: The carbodiimide reagent first activates the carboxylic acid group of an N-protected amino acid, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack by HOBt: The hydroxyl group of HOBt acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. This step is faster than the direct attack by the amine component and leads to the formation of an active HOBt ester, releasing the carbodiimide as a urea byproduct.
Aminolysis: The newly formed HOBt ester is an activated species that is susceptible to nucleophilic attack by the amino group of a second amino acid or peptide. This aminolysis step forms the desired peptide bond.
Catalyst Regeneration: In the process of forming the peptide bond, HOBt is released and can participate in another catalytic cycle.
This mechanism is advantageous for several reasons. The HOBt ester is more stable than the O-acylisourea, which reduces the likelihood of side reactions. creative-peptides.com Crucially, as mentioned previously, it significantly suppresses racemization by minimizing the formation of the 5(4H)-oxazolone intermediate. creative-peptides.com HOBt's role is not merely as a passive additive but as an active participant that is regenerated, fitting the definition of a catalyst.
Reaction Mechanisms in Other Synthetic Transformations
Participation in Thionation Reactions
Thionation reactions involve the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S). The most commonly employed reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). nih.govresearchgate.netnih.govorganic-chemistry.org Extensive searches of the chemical literature indicate that this compound is not typically used as a reagent or catalyst in these reactions. The mechanisms of thionation with traditional reagents generally involve the formation of a four-membered thiaoxaphosphetane intermediate, a chemical pathway distinct from the known reactivity of HOBt. nih.gov Therefore, there is no established mechanistic role for this compound in thionation reactions.
Involvement in Sulfoguanidine Construction
The core of the sulfoguanidine structure is a sulfonamide linkage. Mechanistic studies have shown that this compound can be instrumental in the synthesis of sulfonamides through the formation of active HOBt sulfonate esters. researchgate.netresearchgate.net This method provides an alternative to using highly reactive sulfonyl chlorides directly.
The proposed mechanism involves two main steps:
Formation of the HOBt Sulfonate Ester: A sulfonyl chloride is reacted with HOBt in the presence of a base. The HOBt acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of a highly reactive HOBt sulfonate ester.
Amination: The HOBt sulfonate ester is a potent sulfonating agent. The presence of the benzotriazole (B28993) moiety makes the sulfonyl group highly susceptible to nucleophilic attack. An amine, such as guanidine (B92328) or a derivative thereof, can then readily attack the sulfur atom, displacing HOBt as a good leaving group to form the stable sulfonamide bond. researchgate.net
This methodology is effective for a wide variety of amines, including those that are sterically hindered. researchgate.net The use of HOBt as an activating agent in this context allows for the reaction to proceed under milder conditions, offering a valuable tool for the construction of complex molecules like sulfoguanidine and other medicinally important sulfonamides. researchgate.netnih.gov
Activation of Carboxylic Acids for Acyl Azide (B81097) Synthesis
Acyl azides are versatile intermediates in organic synthesis, most notably used in the Curtius rearrangement to form isocyanates, which can then be converted to amines, urethanes, and ureas. nih.govlibretexts.org this compound plays an indirect but important role in a common and mild method for preparing acyl azides from carboxylic acids. The process involves the in-situ formation of an activated N-acylbenzotriazole intermediate.
The mechanism proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid is first activated. One common method involves converting the carboxylic acid into its corresponding N-acylbenzotriazole. This can be achieved by reacting the carboxylic acid with HOBt and a coupling agent (like a carbodiimide) or by other methods that generate the activated HOBt ester.
Nucleophilic Substitution with Azide: The N-acylbenzotriazole is a stable, isolable, yet reactive acylating agent. It readily undergoes nucleophilic acyl substitution when treated with an azide source, such as sodium azide (NaN₃). The azide ion (N₃⁻) attacks the electrophilic carbonyl carbon of the N-acylbenzotriazole.
Formation of the Acyl Azide: This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the benzotriazole anion as a stable leaving group. The final product is the desired acyl azide.
This two-step, one-pot procedure is often preferred over methods that require the initial conversion of the carboxylic acid to a more reactive and less stable acyl chloride. nih.govlibretexts.org The use of a benzotriazole-based intermediate allows the reaction to proceed under mild conditions, which is compatible with a wide range of functional groups and helps to avoid the premature and undesired Curtius rearrangement of the acyl azide product. organic-chemistry.org
Photochemical Degradation Mechanisms
This compound, as an emerging environmental contaminant, is subject to degradation through photochemical processes. The mechanisms of its degradation are typically studied in the context of advanced oxidation processes (AOPs), which involve the generation of highly reactive species upon UV irradiation.
The degradation of HOBt is primarily initiated by highly reactive species such as holes (h⁺) and superoxide (B77818) anion radicals (O₂⁻•). researchgate.netresearchgate.net In processes like UV/H₂O₂ or UV/TiO₂, the primary reactive species responsible for degradation is the hydroxyl radical (•OH). rsc.orgresearchgate.netrsc.org
The degradation pathways generally involve a series of steps:
Hydroxylation: The initial attack by hydroxyl radicals often leads to the introduction of additional hydroxyl groups onto the aromatic ring of the HOBt molecule.
Ring Opening: Subsequent attacks by reactive species can lead to the cleavage of the aromatic benzene (B151609) ring or the triazole ring. This results in the formation of various smaller organic intermediates. rsc.org
Mineralization: Under prolonged irradiation and sufficient oxidant concentration, the organic intermediates are further oxidized, eventually leading to the complete mineralization of the compound into carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen species like nitrate (B79036) ions (NO₃⁻). researchgate.net
Studies on the degradation of the parent compound, benzotriazole, which shares a similar core structure, have identified several types of intermediate products, providing insight into the likely degradation products of HOBt.
The table below summarizes key findings from photochemical degradation studies of benzotriazoles.
| Process | Key Reactive Species | Proposed Degradation Steps | Identified Intermediates/Products (from related benzotriazoles) |
| Photocatalysis (e.g., UV/TiO₂) | Holes (h⁺), Superoxide anion radicals (O₂⁻•), Hydroxyl radicals (•OH) | Adsorption onto catalyst surface, generation of radicals, hydroxylation, ring cleavage, mineralization. researchgate.netresearchgate.net | Hydroxylated benzotriazoles, products of triazole ring opening, products of benzene ring opening. rsc.org |
| UV/H₂O₂ | Hydroxyl radicals (•OH) | Homolysis of H₂O₂ to form •OH, radical attack on the HOBt molecule, sequential oxidation. | Formate, nitrate ions, various organic byproducts resulting from ring cleavage. researchgate.net |
| Direct UV Photolysis | Direct absorption of UV photons | N-N bond cleavage, nitrogen elimination, C-N bond cleavage. researchgate.net | Aniline, phenazine (B1670421) (from benzotriazole). |
The kinetics of HOBt degradation often follow pseudo-first-order kinetics, with the rate being dependent on factors such as pH, initial contaminant concentration, and the concentration of the oxidant (e.g., H₂O₂). researchgate.net Toxicity assays performed on the degradation mixtures often show a decrease in toxicity as the parent compound is broken down into smaller, more oxidized fragments. researchgate.net
pH-Dependence of Photodegradation
The rate of photodegradation of this compound is significantly influenced by the pH of the aqueous solution. In photocatalytic systems, the efficiency of 4-HOBt degradation has been shown to be optimal under acidic conditions. For instance, in a study utilizing a polypyrrole/TiO2 composite for the removal of 4-HOBt, the best performance was achieved at a pH of 5.3. researchgate.net This suggests that the surface charge of the photocatalyst and the speciation of 4-HOBt are crucial factors in the degradation process.
While specific quantitative data on the direct photolysis of this compound across a wide range of pH values is not extensively available in the reviewed literature, studies on the parent compound, benzotriazole (BT), provide valuable insights. For benzotriazole, the photolysis rate has been observed to decrease as the pH of the solution increases. This pH effect is attributed to the acid-base equilibrium of the molecule. The protonated or neutral form, which is predominant in acidic to neutral solutions, is more susceptible to photodegradation than the deprotonated form that exists in alkaline conditions.
The table below illustrates the general trend of pH influence on the photodegradation of benzotriazoles, which is expected to be similar for this compound.
| pH Condition | Predominant Species | Photodegradation Rate |
| Acidic (e.g., pH < 7) | Neutral/Protonated | Higher |
| Neutral (e.g., pH = 7) | Mixture | Moderate |
| Alkaline (e.g., pH > 8) | Deprotonated | Lower |
This table demonstrates the general trend observed for benzotriazoles, which is anticipated to be applicable to this compound due to structural similarities.
Identification of Photoproducts and Bond Fission
The elucidation of photoproducts is essential for understanding the degradation pathway and the potential environmental impact of the transformation products. In the context of benzotriazole photodegradation, this compound itself has been identified as one of the initial photoproducts, suggesting that hydroxylation of the benzene ring is a primary step. deswater.com
Further degradation of this compound involves the cleavage of the triazole ring. Studies on the direct photolysis of the parent compound, 1H-benzotriazole, have indicated that the primary photochemical reaction is the fission of the N-N bond within the triazole ring. researchgate.netresearchgate.net This is often followed by the elimination of a nitrogen molecule (N2) and subsequent C-N bond cleavage, leading to the formation of various intermediates. researchgate.net While specific photoproducts of this compound are not detailed in the available literature, the degradation mechanism is likely to proceed through similar bond fission pathways.
The proposed initial bond fission in the photodegradation of the benzotriazole structure is depicted below:
Initial Bond Fission in Benzotriazole Photodegradation
| Initial Reactant | Key Bond Fission | Primary Intermediate |
| Benzotriazole skeleton | N-N bond | Biradical species |
Following the initial N-N bond cleavage, a cascade of reactions can occur, leading to the formation of smaller organic molecules. The presence of the hydroxyl group in this compound is expected to influence the subsequent reaction pathways and the nature of the final photoproducts.
Advanced Applications of 4 Hydroxybenzotriazole in Organic Synthesis
Peptide Synthesis Methodologies
The synthesis of peptides, whether on a solid support or in solution, relies on the efficient and clean formation of amide bonds between amino acids. HOBt has become an indispensable tool in this field, working in concert with coupling reagents to activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of the next. bachem.comnbinno.com The mechanism typically involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea, which is then converted by HOBt into an active ester. This HOBt-ester is less reactive than the O-acylisourea, reducing the likelihood of side reactions, yet significantly more reactive towards the amine component, ensuring efficient peptide bond formation. bachem.com
In Solid-Phase Peptide Synthesis (SPPS), HOBt is a cornerstone additive used with a variety of coupling reagents. In carbodiimide-mediated methods, using reagents like Dicyclohexylcarbodiimide (B1669883) (DCC) or Diisopropylcarbodiimide (DIC), the addition of HOBt is crucial for suppressing racemization and converting the reactive O-acylisourea intermediate into a more stable and selective HOBt-active ester. bachem.compeptide.com This strategy enhances coupling efficiency and minimizes the formation of N-acylurea, an undesired byproduct. bachem.com
HOBt is also integral to the function of modern uronium/aminium-based coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). nih.govthieme-connect.com These reagents incorporate the HOBt moiety within their structure. The use of TBTU in the presence of HOBt has been shown to provide a more efficient coupling procedure for Boc-amino acid derivatives in automated SPPS compared to DCC-mediated methods, significantly reducing cycle times. nih.gov Standard Fmoc-based SPPS protocols frequently employ HOBt with coupling agents like DIC or as part of HBTU to ensure high yields and purity of the final peptide. taylorandfrancis.comresearchgate.net
While SPPS is dominant for many applications, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of shorter peptides or fragments. In this methodology, HOBt plays the same critical roles of accelerating coupling and, most importantly, suppressing racemization. thieme-connect.com When coupling peptide fragments, the risk of racemization at the C-terminal residue of the activated acid component is particularly high. The use of condensing agents like DCC in combination with HOBt is a well-established method to mitigate this risk, ensuring the chiral purity of the final product. taylorandfrancis.com The byproducts formed when using HOBt with reagents like HBTU are soluble in both water and common organic solvents, simplifying purification steps in solution-phase synthesis. bachem.com
The strategic use of HOBt can contribute to simplifying protecting group schemes by preventing common side reactions. One of the most problematic side reactions in Fmoc-based SPPS is the formation of aspartimide from aspartic acid residues. This intramolecular cyclization leads to the formation of piperidide-derived impurities and racemization at the aspartic acid α-carbon. Research has shown that adding HOBt to the piperidine (B6355638) solution used for Fmoc deprotection can significantly suppress aspartimide formation. biotage.com By mitigating this side reaction, the need for more complex or sterically bulky side-chain protecting groups for aspartic acid, which can sometimes hinder coupling efficiency, may be reduced. biotage.com The protection of reactive side chains on amino acids is essential to prevent undesirable reactions, and HOBt's ability to promote clean and efficient coupling helps ensure these protecting groups remain intact until they are intentionally removed. nih.govcreative-peptides.com
"Difficult sequences" are peptides that are prone to aggregation during synthesis due to strong inter- or intramolecular hydrogen bonding, often leading to the formation of β-sheet structures. rsc.org This aggregation can cause incomplete coupling and deprotection reactions, resulting in low yields and purification challenges. The use of highly efficient coupling reagents is paramount in these cases. Coupling systems incorporating HOBt, such as HBTU/HOBt, are frequently employed to drive these difficult couplings to completion. researchgate.net For instance, the synthesis of the amyloid beta peptide Aβ(1-40), a notoriously difficult sequence, has been successfully performed using an HBTU/HOBt coupling methodology. researchgate.net Furthermore, in the synthesis of another classic difficult sequence, ACP (65-74), coupling conditions using DIC/HOBt were employed after the introduction of a backbone-protecting group designed to disrupt aggregation. nih.gov The enhanced reactivity provided by HOBt-based methods helps to overcome the steric hindrance and poor solvation associated with aggregated peptide chains attached to the solid support.
| Additive | Coupling System | Peptide Sequence | Racemization (% DL Isomer) | Reference |
| HOBt | Z-Phe-Val + Ala-OMe / HBTU / NMM | Segment Coupling | 4.1% | luxembourg-bio.com |
| HOAt | Z-Phe-Val + Ala-OMe / HATU / NMM | Segment Coupling | <1-2% | luxembourg-bio.com |
| HOBt | Bz-Val + Val-OMe / DCC / CH2Cl2 | Racemization Test | 1.8% | luxembourg-bio.com |
| HOAt | Bz-Val + Val-OMe / DCC / CH2Cl2 | Racemization Test | 0.5% | luxembourg-bio.com |
This table compares the racemization-suppressing ability of HOBt with the related additive 1-Hydroxy-7-azabenzotriazole (B21763) (HOAt) in highly sensitive coupling reactions. While HOBt is highly effective, HOAt can provide superior performance in certain challenging cases.
The synthesis of phosphopeptides is crucial for studying cellular signaling and protein regulation. However, coupling phosphorylated amino acids presents unique challenges due to the bulky, negatively charged phosphate (B84403) group, which can interfere with the coupling reaction. Research has identified that uronium salt coupling reagents are particularly effective for this purpose. Specifically, TBTU and HBTU, which are based on the HOBt structure, are considered the reagents of choice for the coupling of phosphorylated amino acids. bachem.com Their high reactivity and the formation of the HOBt-active ester intermediate are effective at overcoming the challenges associated with these modified amino acids, enabling the successful synthesis of phosphopeptides.
Beyond Peptide Synthesis: Diverse Synthetic Applications
The utility of 4-Hydroxybenzotriazole extends beyond the realm of peptide chemistry. Its fundamental role in activating carboxylic acids for amide bond formation is applicable to a wide range of organic synthesis targets. wikipedia.orgapexbt.com HOBt, typically paired with a carbodiimide like EDC, is widely used for the synthesis of small-molecule amides, including in the development of pharmaceutical compounds. taylorandfrancis.com
Another significant application is in the synthesis of nucleotides. The HBTU reagent, derived from HOBt, has been successfully employed for esterifications in solid-phase nucleotide synthesis, demonstrating its versatility in forming crucial linkages beyond the amide bond. thieme-connect.com Furthermore, HOBt and its derivatives serve as precursors for other useful reagents. For example, peptide coupling agents like BOP (Benzotriazole-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate) can react with alcohols in the presence of a base to form 1-alkoxy-1H-benzotriazoles, which have applications in other areas of synthetic chemistry. beilstein-journals.org The development of polymer-supported versions of HOBt has also been explored to simplify reaction workup and reagent recycling in amide synthesis. chemicalbook.com
Formation of Amides from Carboxylic Acids
The primary and most established application of this compound is in the synthesis of amides and peptides from carboxylic acids and amines. HOBt is typically used as an additive in reactions mediated by carbodiimide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). taylorandfrancis.comresearchgate.netnih.gov The core function of HOBt is to suppress racemization, a common side reaction in peptide synthesis that compromises the chiral purity of the product. taylorandfrancis.comjcsp.org.pk
The reaction mechanism involves the initial activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. researchgate.netwikipedia.org This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, which is unable to react further. acs.org HOBt mitigates these side reactions by rapidly intercepting the O-acylisourea to form an activated HOBt-ester (OBt-ester). researchgate.netresearchgate.net This ester is more stable than the O-acylisourea but highly reactive towards the amine nucleophile, leading to the efficient formation of the desired amide bond and regeneration of HOBt. researchgate.netwikipedia.orgtaylorandfrancis.com Kinetic studies have shown that while the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide, the subsequent catalytic cycle involving HOBt is crucial for determining the final product distribution and minimizing side products. researchgate.netacs.org
| Step | Description | Key Intermediate | Role of HOBt |
|---|---|---|---|
| 1. Activation | The carboxylic acid reacts with a carbodiimide (e.g., DCC, EDC). | O-acylisourea | Not directly involved. |
| 2. Intermediate Formation | HOBt attacks the O-acylisourea intermediate. | HOBt active ester (OBt-ester) | Traps the highly reactive and unstable O-acylisourea. |
| 3. Aminolysis | An amine attacks the carbonyl group of the HOBt active ester. | Tetrahedral intermediate | Acts as an excellent leaving group, facilitating the reaction. |
| 4. Product Formation | The tetrahedral intermediate collapses to form the stable amide bond. | Amide product | Regenerated and can participate in another catalytic cycle. |
Synthesis of N-Hydroxysuccinimide Esters for Conjugations
In the field of bioconjugation, carboxylic acids are often activated to facilitate their linkage to biomolecules like proteins. This is commonly achieved by converting them into active esters. N-Hydroxysuccinimide (NHS) esters are widely used for this purpose. rsc.org Similar to NHS, this compound is used to generate analogous HOBt active esters. Both HOBt and NHS serve a similar function when used as additives in carbodiimide-mediated reactions: they react with the initial O-acylisourea intermediate to prevent its rapid hydrolysis or rearrangement. nih.govgoogle.com This forms a more stable active ester (either an HOBt-ester or an NHS-ester) that is still sufficiently reactive to form a stable amide bond with primary amines on biomolecules. nih.govgoogle.com The use of HOBt or NHS as an additive enhances the efficiency and selectivity of the conjugation process. jcsp.org.pk While HOBt is primarily used to form HOBt-esters, its role is mechanistically parallel to that of NHS in the broader context of creating activated esters for conjugation chemistry. nih.govorgsyn.org
Catalytic Role in Linkage-Specific Esterification
Beyond amide bond formation, HOBt plays a crucial role in specific esterification reactions, most notably in the synthesis of macrolactones (cyclic esters). A mild and efficient macrolactonization of ω-hydroxy acids has been developed based on the intramolecular transesterification of HOBt-esters. sigmaaldrich.com In this protocol, an ω-hydroxy acid is treated with a carbodiimide (EDC) and HOBt to form the corresponding HOBt active ester in situ. This intermediate then undergoes intramolecular attack by the terminal hydroxyl group, displacing HOBt to form the macrolactone in excellent yields. sigmaaldrich.com This method has proven effective under a variety of conditions (basic, neutral, and acidic) and has been successfully applied to the total synthesis of biologically active natural products such as Sansalvamide A. sigmaaldrich.com
Applications in the Synthesis of Quinoline (B57606) Derivatives
This compound has been utilized as a powerful acylating agent in a novel, one-pot methodology for synthesizing functionalized quinoline derivatives. orgsyn.org Specifically, 3-substituted 4-hydroxy-2-quinolones can be produced in high yields (51–76%) by using an activated HOBt-ester of an appropriate N-substituted anthranilic acid. orgsyn.orgnih.gov This HOBt-ester acts as an efficient acylating agent for active methylene (B1212753) compounds. The major advantages of this HOBt-based strategy are the significantly reduced reaction time and the avoidance of harsh conditions often required in traditional multi-step quinolone syntheses. orgsyn.org
| N-Substituent (Anthranilic Acid) | Active Methylene Compound | Product | Yield (%) |
|---|---|---|---|
| Methyl | Cyanoacetic acid ethyl ester | 3-Cyano-4-hydroxy-1-methyl-2-quinolone | 75 |
| Methyl | Malonic acid diethyl ester | 3-Ethoxycarbonyl-4-hydroxy-1-methyl-2-quinolone | 76 |
| Phenyl | Cyanoacetic acid ethyl ester | 3-Cyano-4-hydroxy-1-phenyl-2-quinolone | 68 |
| Phenyl | Malonic acid diethyl ester | 3-Ethoxycarbonyl-4-hydroxy-1-phenyl-2-quinolone | 71 |
Use in the Preparation of Thioesters
The synthesis of thioesters, which are important intermediates in biochemistry and organic synthesis, can be facilitated by reagents that incorporate the HOBt moiety. For instance, coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are used for the S-acylation of thiols with carboxylic acids. The mechanism involves the formation of an HOBt active ester intermediate, which then readily reacts with a thiol to yield the corresponding thioester, with HOBt acting as a water-soluble byproduct. This method is effective for both aromatic and aliphatic carboxylic acids and thiols, providing thioesters in high to excellent yields. Similarly, the phosphonium (B103445) salt reagent PyBOP, which is derived from HOBt, has also been successfully used to prepare peptide thioesters. acs.org
| Carboxylic Acid | Thiol | Yield (%) |
|---|---|---|
| Benzoic acid | Thiophenol | 92 |
| Benzoic acid | Benzyl mercaptan | 90 |
| 4-Chlorobenzoic acid | Thiophenol | 91 |
| Phenylethanoic acid | Benzyl mercaptan | 85 |
| Dodecanoic acid | Thiophenol | 84 |
Role in Difluoromethoxylation Reactions
Information regarding the role of this compound in difluoromethoxylation reactions is not available in the surveyed literature.
Comparison with Alternative Coupling Reagents and Additives
While HOBt is a highly effective and popular coupling additive, several alternatives have been developed to address specific challenges in organic synthesis, such as coupling sterically hindered amino acids or improving safety profiles. taylorandfrancis.com
HOAt (1-Hydroxy-7-azabenzotriazole): HOAt is considered a superior additive to HOBt for difficult couplings. taylorandfrancis.com The presence of a nitrogen atom at the 7-position of the ring system makes HOAt more acidic and a better leaving group, which enhances coupling rates and further suppresses racemization. nih.gov Reagents based on HOAt, such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), consistently outperform their HOBt-based counterparts (e.g., HBTU) in terms of yield and control of epimerization. nih.gov However, HOAt and its derivatives are generally more expensive than HOBt. taylorandfrancis.com
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Developed as a non-explosive alternative to benzotriazole-based additives, OxymaPure offers a significant safety advantage. acs.orgnih.gov When used in combination with carbodiimides, it provides high coupling efficiency and low racemization, comparable to HOAt. acs.org The corresponding uronium salt, COMU, is noted for its high reactivity, excellent solubility, and reduced allergenic potential compared to HBTU or HATU. acs.orgrsc.orgnih.gov
HOOBt (3-Hydroxy-3,4-dihydro-4-oxo-1,2,3-benzotriazine): The active esters generated from HOOBt are more reactive than those from HOBt. acs.org It is reported to be more effective than HOBt at inhibiting racemization during coupling reactions.
HOSu (N-Hydroxysuccinimide): HOSu is another common additive used to form active esters. jcsp.org.pk A notable drawback is its susceptibility to the Lossen rearrangement under certain condensation conditions, which can lead to the undesired introduction of a β-alanine unit into a peptide chain. acs.org
| Additive | Key Advantages | Disadvantages | Common Associated Reagent(s) |
|---|---|---|---|
| HOBt (this compound) | Cost-effective, good suppression of racemization, widely used. taylorandfrancis.com | Anhydrous form is explosive, less effective than HOAt for difficult couplings. taylorandfrancis.comacs.org | HBTU, PyBOP, TBTU |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Superior to HOBt in reaction speed and racemization suppression, effective for hindered couplings. taylorandfrancis.comnih.gov | More expensive than HOBt, explosive properties. taylorandfrancis.comacs.org | HATU, PyAOP |
| OxymaPure | Non-explosive, high coupling efficiency, low racemization, good solubility. acs.orgnih.gov | Relatively newer, may be more costly than HOBt. | COMU, PyOxim |
| HOOBt | More effective at suppressing racemization than HOBt. | Less commonly used than HOBt or HOAt. | DEPBT |
| HOSu (N-Hydroxysuccinimide) | Commonly used for creating active esters for conjugation. jcsp.org.pk | Susceptible to Lossen rearrangement side reaction. acs.org | DCC, EDC |
Benzotriazole-Based Reagents (e.g., HOAt, HBTU, TBTU, HATU)
The development of efficient coupling reagents is crucial in organic synthesis, especially for the formation of amide bonds in peptide manufacturing. These reagents are designed to activate carboxylic acids, facilitating their reaction with amines while minimizing side reactions, most notably the loss of stereochemical integrity (racemization).
A cornerstone in this field has been 1-hydroxybenzotriazole (B26582) (HOBt) . While the focus of this article is its 4-hydroxy isomer, the widely-used reagents HBTU and TBTU are, in fact, derivatives of HOBt. Similarly, the highly effective reagents HOAt and HATU are derivatives of an analogue, 1-hydroxy-7-azabenzotriazole.
HOAt (1-Hydroxy-7-azabenzotriazole): This compound is not a direct derivative of this compound but is an analogue where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. HOAt has demonstrated superior performance compared to the standard HOBt. luxembourg-bio.comchemicalbook.com It is more effective at speeding up coupling reactions and reducing the loss of chiral integrity. luxembourg-bio.com Research has shown that in the coupling of hindered amino acids, the reaction time can be significantly shorter with HOAt compared to HOBt. luxembourg-bio.com For instance, one study noted that a specific hindered coupling reaction required over 24 hours with HOBt but was half-completed in just 5 minutes with HOAt. luxembourg-bio.com The enhanced performance is attributed in part to a neighboring group effect from the pyridine (B92270) nitrogen. rsc.org
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These two reagents are among the most popular for peptide coupling. bachem.com They differ only in their counter-ion (hexafluorophosphate for HBTU and tetrafluoroborate for TBTU) and possess nearly identical chemical properties. bachem.com Structurally, they are based on the HOBt moiety. wikipedia.orgpeptide.com HBTU and TBTU are highly efficient, providing high coupling yields with low racemization, and the by-products are water-soluble, which simplifies purification. bachem.comcreative-peptides.com The addition of a separate HOBt additive can further suppress racemization to negligible levels. peptide.comnih.gov
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): As its name indicates, HATU is the uronium salt derived from HOAt. luxembourg-bio.comchemicalbook.com It combines the benefits of the HOAt structure with the reactivity of an uronium salt, making it one of the most effective coupling reagents available, particularly for difficult couplings, hindered amino acids, and solid-phase synthesis. chemicalbook.comacs.org Studies comparing HATU to its HOBt-based counterpart, HBTU, have shown HATU to be superior in terms of reaction rates and control of epimerization. acs.org
The following table summarizes the parent compounds for these widely used reagents.
| Reagent | Parent Compound |
| HBTU | 1-Hydroxybenzotriazole (HOBt) |
| TBTU | 1-Hydroxybenzotriazole (HOBt) |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| HATU | 1-Hydroxy-7-azabenzotriazole (HOAt) |
Oxime-Based Additives (e.g., Oxyma Pure, Oxyma-B)
In response to the potential hazards associated with benzotriazole-based reagents (anhydrous HOBt is explosive), a new class of oxime-based additives has been developed. wikipedia.orgnih.gov These compounds are not derivatives of this compound but serve as highly effective, non-explosive alternatives.
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma Pure has emerged as a leading alternative to HOBt and HOAt. nih.govrsc.org Research has demonstrated its superiority to HOBt in both suppressing racemization and improving coupling efficiency. luxembourg-bio.com In some studies, its performance has been shown to be comparable or even superior to that of the more expensive HOAt. luxembourg-bio.com
Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione): This is another advanced oxime additive developed to overcome some of the reactivity challenges of Oxyma Pure. nih.govresearchgate.net Studies have found Oxyma-B to be even more effective than Oxyma Pure and HOAt in controlling optical purity during challenging peptide syntheses, including both stepwise and segment coupling strategies. nih.govluxembourg-bio.com
The table below presents comparative data on racemization for different additives in a model peptide coupling reaction (Z-Phe-Val-OH + H-Pro-NH₂). Lower percentages indicate better performance in suppressing racemization.
| Additive | % LDL Epimer (Racemization) |
| HOBt | 10.1 |
| HOAt | 3.1 |
| Oxyma Pure | 3.5 |
| Oxyma-B | 2.6 |
Data sourced from studies on peptide coupling efficiency. luxembourg-bio.com
Phosphonium and Uronium Salts (e.g., BOP, PyBOP, PyAOP)
Phosphonium and uronium salts are classes of stand-alone coupling reagents that incorporate the activating additive directly into their structure. As with the reagents in section 4.3.1, the foundational compounds listed here are derived from 1-hydroxybenzotriazole and its aza-analogue, not this compound.
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): Developed in the 1970s, BOP was one of the first highly efficient stand-alone reagents. wikipedia.orgslideshare.net It is prepared from HOBt and offers significant advantages by avoiding certain side reactions. wikipedia.org However, a major drawback of BOP is that its use generates hexamethylphosphoramide (B148902) (HMPA), a carcinogenic by-product, as a stoichiometric waste product. wikipedia.org
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): To address the safety concerns of BOP, PyBOP was developed as an analogue. acs.org It replaces the dimethylamino groups with pyrrolidino groups, thereby avoiding the formation of HMPA. acs.org PyBOP exhibits reactivity and efficiency similar to BOP, making it a much safer and widely used alternative for both solid-phase and solution-phase peptide synthesis. bachem.com
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This reagent is the phosphonium salt analogue of PyBOP derived from HOAt instead of HOBt. Due to the incorporation of the more reactive HOAt moiety, PyAOP is generally more effective than PyBOP, particularly for difficult coupling reactions. acs.org It is preferred over the uronium salt HATU in some contexts because it does not engage in side reactions that can lead to guanidinylation of the peptide's N-terminus.
Computational and Theoretical Studies of 4 Hydroxybenzotriazole
Quantum Chemical Calculations (Ab Initio, DFT)
Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and chemical properties of 4-HOBt and its derivatives. nih.gov These calculations are performed using various levels of theory and basis sets to achieve a balance between accuracy and computational cost.
A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For hydroxybenzotriazoles, detailed computational studies have been performed to optimize the geometries of both the neutral molecules and their corresponding deprotonated (anionic) forms. nih.govacs.org
Methods such as the restricted Hartree-Fock (RHF) and the hybrid DFT functional B3LYP have been employed for these optimizations, often paired with Pople-style basis sets like 6-31G* and 6-31+G. nih.govacs.org The inclusion of polarization (G) and diffuse functions (+G*) is crucial for accurately describing the electronic distribution, especially in the anionic species. These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.
The acidity of 4-HOBt, a key property for its role as a reaction additive, can be quantified by its pKa value. Computational methods provide a route to estimate pKa by calculating the free energy of protonation (fep), which is the free energy change associated with the deprotonation reaction in the gas phase. nih.gov The pKa in solution is then determined using a thermodynamic cycle that incorporates the solvation free energies of the protonated and deprotonated species.
The relationship is given by: pKa = fep / (2.303 RT) + ΔG_solv(A⁻) - ΔG_solv(HA) / (2.303 RT)
Where:
fep is the gas-phase free energy of protonation.
R is the ideal gas constant.
T is the temperature.
ΔG_solv represents the free energy of solvation for the acid (HA) and its conjugate base (A⁻).
Studies have shown that introducing electron-withdrawing substituents onto the benzotriazole (B28993) ring lowers the calculated fep and, consequently, the pKa values. nih.govacs.org A lower pKa indicates a stronger acid, meaning a greater proportion of the molecule exists in its reactive anionic form at a given pH. nih.gov
| Method | Basis Set | Calculated fep (kcal/mol) | Calculated pKa |
|---|---|---|---|
| B3LYP | 6-31+G* | Data Not Available in Search Results | Data Not Available in Search Results |
To model chemical properties in a realistic solution environment, the effect of the solvent must be considered. Solvation free energy is the free energy change when a solute is transferred from the gas phase to a solvent. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used for this purpose. nih.govacs.org
In the PCM approach, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity in this medium. nih.gov The electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum are then calculated. These calculations are essential for accurately determining properties like pKa and for understanding how the solvent influences molecular conformation and reactivity. nih.govacs.orgnih.gov
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution within a molecule, providing a more chemically intuitive picture than other methods like Mulliken population analysis. huntresearchgroup.org.uk It calculates the "natural charges" on each atom, which are derived from the occupancies of the natural atomic orbitals.
For hydroxybenzotriazoles, natural charge analysis has been used to rationalize their nucleophilic character. nih.gov The analysis reveals that while electron-withdrawing groups lower the pKa, they also decrease the negative charge density on the catalytically active oxygen atom of the deprotonated anion. nih.govacs.org This creates a trade-off: a lower pKa increases the concentration of the active nucleophile, but the reduced charge on the oxygen atom can decrease its intrinsic reactivity.
| Atom | Calculated Natural Charge (B3LYP/6-31+G*) |
|---|---|
| Oxido Oxygen (O) | Data Not Available in Search Results |
| Adjacent Nitrogen (N) | Data Not Available in Search Results |
Elucidation of Reaction Energy Profiles and Transition States
DFT calculations are a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. nih.gov This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.
For reactions involving HOBt-activated esters, DFT calculations have been employed to compare the energy barriers of different reaction pathways. nih.gov The process typically involves:
Locating Transition States: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST3 in Gaussian software) are used to find the saddle point on the potential energy surface that represents the transition state. nih.gov
Frequency Calculations: A frequency calculation is performed on the optimized transition state structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to follow the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products. nih.gov
These calculations provide the activation energy (the height of the energy barrier), which is crucial for predicting reaction rates. Studies comparing HOBt/HOAt-based reagents to others have used this approach to suggest that triazole-based reagents can exhibit enhanced reactivity due to lower transition state energy barriers. nih.gov
Modeling of Adsorption and Interaction with Other Molecules
Computational modeling is also used to study how molecules like 4-HOBt interact with and adsorb onto surfaces, which is relevant in fields such as corrosion inhibition and materials science. DFT calculations can model the adsorption of a single molecule on a substrate, such as a metal surface. researchgate.net
In one such study focusing on 1-Hydroxybenzotriazole (B26582) on an iron surface (Fe(110)), DFT was used to characterize the adsorption process. researchgate.net The calculations determined the free energy of adsorption (ΔGads), and the resulting value indicated that the adsorption was primarily chemisorption—a process involving the formation of chemical bonds between the molecule and the surface. researchgate.net Such studies help elucidate the mechanism of surface protection and the orientation of the adsorbed molecules. researchgate.netresearchgate.net
Metal Corrosion Inhibition Mechanisms
Computational studies have significantly advanced the understanding of how this compound and related benzotriazole derivatives protect metal surfaces from corrosion. These studies primarily focus on the adsorption of the inhibitor molecule onto the metal or metal oxide surface, which forms a protective barrier against corrosive agents.
Molecular Dynamics (MD) simulations have been employed to investigate the interaction between benzotriazole derivatives and metal oxide surfaces, such as cuprous oxide (Cu₂O). One study compared the binding energies of various hydroxyl-substituted benzotriazoles on a Cu₂O (001) surface in a water solution. The results indicated that the binding energy of 4-HBT was stronger than that of several other isomers, suggesting a high potential for effective corrosion inhibition. The primary mechanism of this strong adsorption was identified as Coulombic interaction, where a strong bond forms between the negatively charged functional groups of the inhibitor and the positive copper ions on the oxide surface. This adsorption process restricts the interaction between the metal and aggressive media, thereby preventing corrosion.
Density Functional Theory (DFT) calculations provide further detail on the electronic interactions and bonding characteristics. Studies on the parent compound, benzotriazole (BTA), show that it binds to copper and its oxide surfaces through the nitrogen atoms of the triazole group. The molecule can adopt different orientations depending on surface coverage, transitioning from lying parallel to the substrate at low coverage to a more upright orientation at higher densities. For hydroxylated derivatives like 4-HBT, the hydroxyl group can further influence the adsorption energy and stability of the protective film.
Theoretical investigations into the inhibition of mild steel corrosion by hydroxybenzotriazoles in acidic media have shown that the adsorption process can be described by the Langmuir adsorption isotherm. The calculated free energy of adsorption (ΔGads) for 1-hydroxybenzotriazole was found to be -30.54 kJ mol⁻¹, a value that indicates a strong interaction involving chemisorption. DFT calculations on an Fe(110) surface corroborated these findings, providing insights into the reactive ability and adsorption of the inhibitor molecule. The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the 4-HBT molecule allows it to donate electrons to the vacant d-orbitals of iron atoms, forming a stable coordinate bond and a protective film on the surface.
Interactive Table: Comparison of Binding Energies of Benzotriazole Derivatives on Cu₂O (001) Surface
| Compound | Relative Binding Energy Rank |
|---|---|
| 1-OH-BTA | 1 |
| 4-OH-BTA | 2 |
| 7-OH-BTA | 3 |
| BTA | 4 |
| 5-OH-BTA | 5 |
| 6-OH-BTA | 6 |
Note: Data derived from molecular dynamics simulation results, where a higher rank indicates a stronger binding energy.
**5.3.2. Synergistic Adsorption in Gas Capture (e.g., CO₂) **
The unique chemical structure of this compound, featuring both a nitrogen-rich triazole ring and a hydroxyl functional group, makes it a subject of theoretical interest for gas capture applications, particularly for carbon dioxide (CO₂). Computational studies suggest that these features can work synergistically to enhance CO₂ adsorption and selectivity.
A key study focused on a hydroxyl-functionalized polybenzotriazole (HO-PBTA) aerogel, demonstrating its potential for encouraging CO₂ capture and separation. The research highlighted the "synergistic adsorption interactions between hydroxy-benzotriazole and CO₂." DFT calculations were used to track the capture process, revealing a multi-step mechanism. Initially, a CO₂ molecule is adsorbed onto the electron-rich face of the benzotriazole ring system, likely through π-π stacking interactions. Subsequently, this CO₂ molecule can be captured by an adjacent hydroxyl group, forming a stable "electrostatic in-plane" conformation that involves both dipole-quadrupole and hydrogen bond interactions. This synergistic mechanism, where both the ring and the hydroxyl group participate, leads to enhanced CO₂ uptake capacity.
The combination of the Lewis basic nitrogen sites in the triazole ring and the hydrogen-bond-donating capability of the hydroxyl group in 4-HBT provides a powerful framework for CO₂ capture. The nitrogen atoms can interact with the electrophilic carbon atom of CO₂, while the hydroxyl group can form hydrogen bonds with the oxygen atoms of CO₂. This cooperative effect is crucial for achieving both high capacity and selectivity, as the benzotriazole moiety itself has been shown to have a phobic effect towards nitrogen (N₂), contributing to high CO₂/N₂ selectivity.
Interactive Table: Key Interactions in Synergistic CO₂ Capture by Hydroxy-Benzotriazole Structures
| Molecular Feature | Type of Interaction with CO₂ | Role in Capture Mechanism |
|---|---|---|
| Benzotriazole Ring | π-π stacking / Lewis base | Initial adsorption and holding of CO₂ molecule |
| Triazole Nitrogen Atoms | Electron Donation (Lewis Base) | Binds to the electrophilic carbon of CO₂ |
Sustainable Chemistry and Environmental Aspects of 4 Hydroxybenzotriazole Use
Environmental Fate and Degradation Pathways
In sunlit surface waters, photochemical reactions play a significant role in the transformation of organic compounds. For 4-Hydroxybenzotriazole, both direct and indirect photolysis contribute to its degradation.
Direct photolysis involves the absorption of sunlight by the molecule itself, leading to its breakdown. Studies on the aquatic photochemical kinetics of benzotriazole (B28993) derivatives have shown that 4-hydroxy-substituted benzotriazoles have direct photochemical half-lives of 1.3 to 1.8 days when exposed to simulated sunlight .
Indirect photochemical transformation is mediated by reactive species generated from dissolved organic matter (DOM) in the water, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). Research indicates that this compound reacts rapidly with hydroxyl radicals, with reaction rates near the diffusion-controlled limit (8.3 to 12 × 10⁹ M⁻¹ s⁻¹) . Furthermore, unlike other benzotriazoles, this compound shows significant reactivity towards singlet oxygen . This enhanced reactivity leads to a much shorter photochemical half-life of approximately 0.1 days in the presence of dissolved organic matter .
Theoretical studies on the degradation of benzotriazoles by hydroxyl radicals have identified 4-hydroxy-benzotriazole as an important transformation product of the parent compound, 1H-benzotriazole nih.govresearchgate.net. This product can be further converted into compounds like 4,7-dihydroxy-1H-benzotriazole and eventually mineralized nih.gov. Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals are considered effective methods for removing benzotriazoles from water nih.govnih.gov.
| Parameter | Value | Reference |
| Direct Photochemical Half-Life (Simulated Sunlight) | 1.3 - 1.8 days | |
| Photochemical Half-Life (with Dissolved Organic Matter) | 0.1 days | |
| Reaction Rate with Hydroxyl Radicals (•OH) | 8.3 - 12 × 10⁹ M⁻¹ s⁻¹ |
Microbial degradation is a key pathway for the removal of organic pollutants from wastewater and surface water. Studies using activated sludge have demonstrated that benzotriazoles can undergo aerobic biological degradation, although their persistence varies nih.gov.
The biotransformation of 1H-benzotriazole has been shown to produce this compound and 5-hydroxy-1H-benzotriazole as major transformation products nih.gov. This suggests that aromatic monohydroxylation is a primary step in the microbial degradation process nih.gov. The presence of these hydroxylated transformation products has been confirmed in wastewater effluents, highlighting their environmental relevance nih.gov. The degradation pathways can be diverse, including oxidation, alkylation, and hydroxylation, indicating that cometabolic processes are significant in biological wastewater treatment nih.gov.
While specific studies focusing solely on the microbial degradation of this compound are less common, research on analogous compounds like 4-hydroxybenzoic acid (4-HBA) shows that various microorganisms can utilize such structures as a sole carbon and energy source under both aerobic and anaerobic conditions semanticscholar.orgcabidigitallibrary.orgnih.gov. For instance, bacterial strains like Acinetobacter johnsonii and Klebsiella oxytoca have been identified to degrade 4-HBA anaerobically nih.gov. These findings suggest that microbial communities possess the enzymatic machinery capable of breaking down the aromatic ring structure characteristic of 4-HOBt.
Green Chemistry Principles in this compound Application
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of 4-HOBt use, this involves developing safer alternatives, minimizing waste, and selecting environmentally benign solvents and reagents.
A significant green chemistry strategy is the immobilization of reagents on solid supports, such as polymers. This approach simplifies product purification, as the reagent can be removed by simple filtration, and allows for the potential recycling and reuse of the reagent, thereby reducing waste researchgate.netbachem.com.
Polymer-bound 1-hydroxybenzotriazole (B26582) (Immobilized HOBt) has been developed and utilized for the synthesis of amides and N-hydroxysuccinimide esters researchgate.net. For example, 1-hydroxybenzotriazole can be bound to a polystyrene support researchgate.net. These polymeric reagents facilitate a cleaner work-up process, avoiding the often time-consuming and solvent-intensive chromatographic separations required in conventional solution-phase synthesis researchgate.net. The use of "polymeric HOBt" is considered a highly efficient method for amide synthesis, with the key advantage being the easy separation of the product from the polymer-bound auxiliary bachem.com.
Solvents are a major contributor to the environmental impact of chemical synthesis. Traditional peptide coupling reactions often employ solvents like dimethylformamide (DMF) and dichloromethane (DCM), which pose significant health and environmental risks acs.orgresearchgate.netwikipedia.org. Green chemistry encourages the use of safer, more environmentally friendly solvents.
Research efforts have focused on screening for "green" solvents to replace DMF and DCM in peptide synthesis acs.org. While solvents with low dielectric constants, such as dichloromethane, can help minimize certain side reactions when using carbodiimide (B86325) coupling agents, their use is often precluded in automated solid-phase synthesis and they carry their own toxicity concerns wikipedia.orgluxembourg-bio.com. The ideal solvent for a coupling reaction involving 4-HOBt should effectively dissolve the reactants while being non-toxic, biodegradable, and sourced from renewable feedstocks researchgate.net. The development of coupling reagents that are effective in aqueous media represents a significant advancement in green peptide chemistry acs.org.
Green chemistry seeks to replace these hazardous reagents with safer alternatives.
Alternative Additives: In recent years, OxymaPure (ethyl cyano(hydroxyimino)acetate), an oxime-based additive, has emerged as a non-explosive and more effective alternative to HOBt for suppressing racemization bachem.comacs.org.
Water-Soluble Byproducts: Reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are considered greener choices because the reagent and its byproducts are soluble in water, simplifying their removal from the final product through extraction rather than chromatography acs.org. Similarly, the urea (B33335) byproduct of Diisopropylcarbodiimide (DIC) is more soluble in standard solvents than that of Dicyclohexylcarbodiimide (B1669883) (DCC), making it more suitable for solid-phase synthesis bachem.compeptide.com.
Inherently Safer Reagents: Propylphosphonic Anhydride (T3P) is another coupling agent that compares favorably to others in terms of safety and toxicity, with byproducts that are easily removed by extraction americanpharmaceuticalreview.com.
| Coupling Reagent Class | Example(s) | Environmental/Health Considerations | Greener Alternative/Strategy | Reference |
| Carbodiimides | DCC | Byproduct (DCU) is poorly soluble, complicating purification. | DIC (more soluble byproduct), EDC (water-soluble byproduct) | luxembourg-bio.compeptide.comcreative-peptides.com |
| Phosphonium (B103445) Salts | BOP | Forms carcinogenic hexamethylphosphoramide (B148902) byproduct. | Use of aminium salts or other reagent classes. | peptide.com |
| Aminium/Uronium Salts | HBTU, TBTU | Can cause skin irritation and sensitization. | COMU (water-soluble byproducts), OxymaPure-based reagents. | acs.orgluxembourg-bio.com |
| Benzotriazole Additives | HOBt | Anhydrous form is explosive. | OxymaPure (non-explosive, more stable). | bachem.comwikipedia.org |
| Phosphonic Anhydrides | T3P | Poses little health or environmental risk; byproducts removed by extraction. | N/A (Considered a greener option) | americanpharmaceuticalreview.com |
Role in Laccase/Mediator Systems for Lignin Modification
Laccase enzymes, by themselves, have a limited capacity to degrade lignin, a complex aromatic polymer abundant in plant cell walls. frontiersin.orgwur.nl This limitation stems from their relatively low redox potential (0.5–0.8 V), which is sufficient to oxidize the phenolic subunits that constitute only 10–30% of the lignin polymer. frontiersin.orgacs.orgacs.orgwur.nl The majority of lignin (70–90%) consists of more recalcitrant non-phenolic structures, which require a higher redox potential for oxidation. acs.orgacs.orgwur.nlnih.gov To overcome this challenge, laccase-mediator systems (LMS) are employed, where a small organic molecule, the mediator, acts as an electron shuttle between the enzyme and the non-phenolic lignin structures. frontiersin.orgnih.gov this compound (HOBT) is one of the most widely used and intensively researched mediators for this purpose. acs.orgnih.govresearchgate.net
In an LMS, the laccase enzyme first catalyzes the one-electron oxidation of this compound, converting it into a stable, high-redox-potential radical intermediate. frontiersin.orgresearchgate.netluxembourg-bio.com This oxidized mediator, due to its small size, can diffuse into the complex structure of the plant cell wall to access and oxidize the non-phenolic portions of lignin that are inaccessible to the larger laccase enzyme. frontiersin.org The oxidized mediator attacks the lignin polymer, primarily through a radical mechanism, initiating a cascade of reactions that lead to lignin modification and degradation. frontiersin.org
Research has shown that the laccase/HOBT system facilitates several key reactions in the lignin polymer:
Cleavage of β-O-4 ether linkages : This is the most abundant type of linkage in lignin, accounting for up to 94% of interunit bonds. acs.orgacs.org The laccase/HOBT system has been proven effective at cleaving these critical bonds, which is a crucial step in lignin depolymerization. nih.govluxembourg-bio.com
Cα oxidation : The oxidation of the alpha-carbon in the lignin side chain is another common reaction. frontiersin.orgacs.org
Cleavage of Cα–Cβ bonds : The system can also break carbon-carbon bonds within the lignin side chain. frontiersin.orgwur.nl
The effectiveness of the laccase/HOBT system for lignin modification has been demonstrated across various studies using different lignin sources and model compounds. For instance, treatment of synthetic lignins with laccase from Trametes villosa and HOBT resulted in the cleavage of approximately 10% of their substructures. researchgate.netluxembourg-bio.com In another study focused on delignification of kraft pulp, a laccase from Ganoderma colossum combined with HOBT achieved up to 40% lignin removal. frontiersin.org
Recent research has focused on optimizing reaction conditions to control the specific outcomes of the LMS treatment. A significant finding is that the product distribution can be shifted away from Cα-oxidation and towards the more desirable β-O-4′ ether cleavage by adjusting buffer properties. acs.orgwur.nl While conventional conditions (e.g., weak buffer at pH 4) yield less than 10% ether cleavage, using highly concentrated buffers at a near-neutral pH of 6 can increase the ether cleavage to as much as 80%. acs.orgwur.nl This control allows for more targeted and efficient biocatalytic degradation of lignin. Under other optimized conditions (5.0 mM HOBT, pH 7.0, 32°C), biodegradation of lignin has been reported to reach as high as 91–98% within 24 hours. researchgate.net
The table below summarizes key research findings on the use of this compound in laccase-mediator systems for lignin modification.
| Laccase Source | Substrate | Key Conditions | Major Finding/Result | Reference |
|---|---|---|---|---|
| Trametes villosa | Synthetic phenolic & non-phenolic lignins | pH 4.0, 24h | Approximately 10% of lignin substructures were cleaved. | researchgate.netluxembourg-bio.com |
| Ganoderma colossum | Kraft pulp | - | Achieved 40% lignin removal (delignification). | frontiersin.org |
| Generic Laccase | β-O-4′ linked lignin model dimer | Highly concentrated buffer at pH 6 | Increased β-O-4′ ether cleavage from <10% to 80%, demonstrating control over reaction pathways. | acs.orgwur.nl |
| Generic Laccase | Lignin | 5.0 mM HOBT, pH 7.0, 32°C, 24h | Achieved 91–98% biodegradation of lignin. | researchgate.net |
| Trametes versicolor | Hexameric lignin model compound | pH 4.0, 30°C, 24h | Predominant cleavage of the β-O-4 ether linkage. | nih.gov |
Future Directions and Emerging Research Areas
Novel Synthetic Applications and Methodologies
Long recognized for its critical role in minimizing racemization and enhancing efficiency in peptide synthesis, 4-Hydroxybenzotriazole (HOBt) continues to find new applications in organic synthesis. wikipedia.orgapexbt.com Researchers are actively exploring and expanding its utility beyond traditional amide bond formation, developing novel methodologies that leverage its unique chemical properties.
Recent studies have demonstrated the use of HOBt-based methodologies for the synthesis of functionalized heterocyclic compounds. For instance, a novel, one-step method has been developed for the synthesis of 3-substituted 4-hydroxy-2-quinolones, achieving very good yields in a significantly shorter time frame compared to previous multi-step and harsh condition methods. oup.com Similarly, a new approach for the synthesis of functionalized 3-substituted 4-hydroxycoumarins has been reported, utilizing the N-hydroxybenzotriazole ester of functionalized acetylsalicylic acids. researchgate.net
Beyond heterocycle synthesis, innovative research has focused on the creation of novel benzotriazole (B28993) derivatives. A facile method for the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles has been developed from peptide coupling agents. beilstein-journals.org This opens avenues for creating a new class of compounds with potential applications in various fields. Furthermore, the development of stable four-coordinated benzotriazole-borane compounds with tunable fluorescence emissions, achieved through gold-catalyzed alkyne hydroboration, highlights the expanding synthetic toolkit involving HOBt derivatives. rsc.org These novel synthetic approaches underscore the ongoing efforts to harness the reactivity of HOBt for the efficient construction of complex and functionally diverse molecules.
Advanced Computational Modeling for Mechanism Prediction and Design
Advanced computational modeling has become an indispensable tool for elucidating the mechanistic intricacies of reactions involving this compound and for the rational design of new derivatives with enhanced properties. In-silico studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have provided profound insights into the nucleophilic character of HOBt and its derivatives, which is crucial for their function in processes like ester hydrolysis. nih.govacs.orgacs.org
Molecular docking and other computational techniques are also being employed to explore the potential of newly synthesized benzotriazole derivatives as therapeutic agents. nih.gov These in-silico methods allow for the prediction of binding affinities and interactions with biological targets, such as enzymes and receptors, thereby accelerating the drug discovery process. nih.govresearchgate.net By providing a molecular-level understanding of reaction mechanisms and intermolecular interactions, advanced computational modeling is paving the way for the a priori design of next-generation HOBt-based reagents and molecules with tailored functionalities.
Development of Next-Generation Sustainable Reagents
In response to the growing emphasis on green chemistry, significant research efforts are directed towards developing next-generation coupling reagents that are more sustainable and safer than traditional this compound-based systems. The goal is to create reagents with improved efficiency, reduced environmental impact, and enhanced safety profiles. creative-peptides.comacs.org
One key area of development involves the creation of HOBt derivatives with electron-withdrawing groups, such as 6-chloro-1-hydroxybenzotriazole (B1581694) (6Cl-HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.orgunifi.itnih.gov These modifications enhance the acidity and reactivity of the reagent, leading to more efficient coupling reactions. acs.org For example, HOAt has been shown to be a more reactive substitute for HOBt due to the electron-withdrawing effect of the nitrogen atom at position 7. acs.org
A significant leap in the development of sustainable reagents is the introduction of oxime-based additives, such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). acs.orgglobalresearchonline.net Uronium-type coupling reagents based on Oxyma, like COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)] methanaminium hexafluorophosphate), offer several advantages. The byproducts of COMU are water-soluble and easily removed, which aligns with the principles of green chemistry by simplifying purification and reducing waste. creative-peptides.comglobalresearchonline.net Furthermore, COMU exhibits a less hazardous safety profile compared to benzotriazole-based reagents, which have been associated with autocatalytic decomposition and explosion risks. globalresearchonline.net These developments highlight a clear trend towards the design of safer and more environmentally benign reagents for a wide range of synthetic applications. acs.orgglobalresearchonline.net
Exploration in New Material Science Applications
The unique chemical properties of this compound and its derivatives are being increasingly explored for applications in material science, extending far beyond their traditional role in synthesis. A significant area of interest is their use as ultraviolet (UV) light absorbers and stabilizers in polymers and coatings. tengerchemical.comncat.edu The benzotriazole moiety is effective at absorbing harmful UV radiation, thereby protecting materials from photodegradation, which can cause color fading and loss of mechanical integrity. tengerchemical.com This property is particularly valuable for enhancing the durability and lifespan of various products.
Furthermore, the versatility of the benzotriazole scaffold allows for its incorporation into novel materials with tailored functionalities. For instance, the synthesis of stable four-coordinated benzotriazole-borane compounds has yielded a new class of materials with strong and tunable fluorescence emission. rsc.org These properties make them promising candidates for the development of new fluorescent probes for a variety of chemical and biological applications. rsc.org
Research into 1-hydroxy-7-azabenzotriazole (HOAt), a derivative of HOBt, is also revealing its potential in polymer chemistry. nbinno.com HOAt can act as a catalyst or a key additive in polymerization reactions, potentially leading to polymers with improved thermal stability and mechanical strength. nbinno.com It can also be used to functionalize existing polymers, introducing specific chemical groups to impart new properties such as improved adhesion or biocompatibility. nbinno.com These emerging applications in material science demonstrate the significant potential of HOBt and its derivatives to contribute to the development of advanced materials with enhanced performance characteristics.
Biomedical and Biotechnological Research Avenues
The benzotriazole scaffold, a core component of this compound, is a privileged structure in medicinal chemistry, and research continues to uncover new biomedical and biotechnological applications for its derivatives. Scientists are actively designing and synthesizing novel benzotriazole-based compounds with a wide range of therapeutic and diagnostic potentials.
In the realm of drug discovery, benzotriazole derivatives have shown promise as potent anticancer, antiviral, and antimicrobial agents. researchgate.netmdpi.comresearchgate.net For example, certain derivatives have been synthesized and evaluated for their activity against various cancer cell lines and viruses. mdpi.comresearchgate.net In-silico studies, such as molecular docking, are being used to predict the interactions of these compounds with biological targets, aiding in the rational design of more effective therapeutic agents. nih.govresearchgate.net
Beyond direct therapeutic applications, HOBt and its derivatives play a crucial role in the synthesis of complex biomolecules. They are widely used as coupling reagents in the solid-phase synthesis of peptides, which are of growing importance as therapeutic agents. google.comtaylorandfrancis.com The development of next-generation peptide drugs often relies on efficient and reliable peptide synthesis methodologies where HOBt and its analogs are indispensable. acs.org Furthermore, HOBt is utilized in the conjugation of molecules to biomaterials, such as in the modification of hyaluronan-based hydrogels for tissue engineering and regenerative medicine. taylorandfrancis.com These diverse research avenues underscore the significant and expanding role of this compound chemistry in advancing biomedical and biotechnological innovation.
Q & A
Q. What are the standard methodologies for synthesizing and characterizing 4-Hydroxybenzotriazole in academic research?
Methodological Answer: Synthesis typically involves multi-step reactions with precise control of solvents, catalysts, and temperature. For example, benzotriazole derivatives are synthesized via condensation reactions using precursors like aryl thiols or amines under acidic or basic conditions. Characterization employs:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Infrared Spectroscopy (IR) : To identify functional groups like hydroxyl (-OH) or triazole rings .
- Elemental Analysis : To validate purity by comparing calculated vs. experimental C/H/N ratios .
- Melting Point Determination : To assess compound stability and consistency .
Q. Which analytical techniques are critical for verifying the purity of this compound in research settings?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities and ensures >95% purity.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers assess the genotoxic potential of this compound in human cell models?
Methodological Answer:
- Comet Assay : Detects DNA strand breaks in HL1-hT1 cells. Cells are exposed to varying concentrations (e.g., 0.1–100 µM), embedded in agarose, lysed, and electrophoresed. DNA damage is quantified via fluorescence microscopy and image analysis software .
- No-Observed-Adverse-Effect-Level (NOAEL) Determination : Dose-response curves are analyzed to identify thresholds for toxicity .
- Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI(+)MS/MS) : Measures intracellular and urinary concentrations of this compound metabolites, validated using spiked human urine samples .
Q. What strategies resolve discrepancies in solubility data for this compound across studies?
Methodological Answer:
- Standardized Solubility Protocols : Use buffered solutions (pH 2–12) at 25°C with agitation for 24 hours. Quantify solubility via UV-Vis spectroscopy at λmax (e.g., 280 nm for aromatic systems) .
- Molecular Dynamics Simulations : Predict solubility parameters (e.g., logP) using software like Gaussian or COSMO-RS, validated against experimental data .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives with enhanced bioactivity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve yield in cyclization steps .
- Catalyst Selection : Use Cu(I) catalysts for click chemistry to attach functional groups (e.g., aryl thiazoles) .
- Inert Atmosphere Techniques : Conduct reactions under nitrogen/argon to prevent oxidation of hydrazine intermediates .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., electron-withdrawing groups on aryl rings) and evaluate bioactivity via enzyme inhibition assays .
Q. What computational methods predict the binding affinity of this compound derivatives to biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate ligand-protein interactions using crystal structures (e.g., PDB ID 1XYZ). Docking poses are scored for binding energy (ΔG ≤ -8 kcal/mol indicates strong binding) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or enzyme-inhibitory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
